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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazine

Cat. No.: B178656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

characteristics of p-chlorophenylpiperazine (pCPP), a psychoactive compound of the

phenylpiperazine class. Due to its activity as a serotonergic agent, understanding its

fundamental properties is critical for research and drug development endeavors. This

document presents key quantitative data in structured tables, details the experimental protocols

for their determination, and visualizes associated biological pathways and experimental

workflows.

Physicochemical Properties
The following tables summarize the key physicochemical properties of p-

chlorophenylpiperazine. It is crucial to distinguish between the para (p-CPP) and meta (m-CPP)

isomers, as their properties can differ. This guide focuses on the para-isomer.

Table 1: General Physicochemical Data for p-Chlorophenylpiperazine (pCPP)
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Property Value Source

Molecular Formula C₁₀H₁₃ClN₂

Molecular Weight 196.7 g/mol

Appearance Crystalline solid

Melting Point 76-79 °C

Boiling Point 113 °C at 0.27 mmHg

pKa (strongest basic) 8.88 ± 0.10 (Predicted)

Table 2: Solubility of p-Chlorophenylpiperazine (pCPP)

Solvent Solubility Source

Water Soluble

Dimethylformamide (DMF) 30 mg/mL

DMF:PBS (pH 7.2) (1:2) 0.33 mg/mL

Dimethyl sulfoxide (DMSO) 30 mg/mL

Ethanol 30 mg/mL

Methanol 1 mg/mL

Table 3: Partition and Distribution Coefficients of p-Chlorophenylpiperazine (pCPP)

Coefficient Value Source

LogP 1.9 (Predicted)

Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical

properties of p-chlorophenylpiperazine.
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Melting Point Determination (Capillary Method)
This protocol outlines the determination of the melting point of pCPP using a standard capillary

melting point apparatus.

Materials:

p-Chlorophenylpiperazine (solid)

Capillary tubes (sealed at one end)

Melting point apparatus with a calibrated thermometer and heating block

Mortar and pestle

Procedure:

Ensure the pCPP sample is completely dry and finely powdered. If necessary, gently grind

the crystals in a mortar and pestle.

Pack a small amount of the powdered pCPP into the open end of a capillary tube to a depth

of 2-3 mm by tapping the sealed end on a hard surface.

Place the packed capillary tube into the heating block of the melting point apparatus.

Set the apparatus to heat at a rate of 10-20 °C per minute for a rapid preliminary

determination.

Observe the sample and note the temperature at which it begins to melt and the temperature

at which it is completely liquid. This provides an approximate melting range.

Allow the apparatus to cool.

Prepare a new capillary tube with pCPP.

Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the

preliminary melting range.

Once this temperature is reached, reduce the heating rate to 1-2 °C per minute.
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Carefully observe the sample and record the temperature at which the first drop of liquid

appears (the onset of melting) and the temperature at which the last solid crystal disappears

(the completion of melting). This is the melting point range.

Repeat the determination at least two more times and calculate the average melting point

range.
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Figure 1: Experimental workflow for melting point determination.

pKa Determination (Potentiometric Titration)
This protocol describes the determination of the acid dissociation constant (pKa) of pCPP using

potentiometric titration.

Materials:

p-Chlorophenylpiperazine

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

Deionized water (degassed)

pH meter with a calibrated electrode

Burette

Stir plate and stir bar
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Beaker

Procedure:

Accurately weigh a known amount of pCPP and dissolve it in a known volume of deionized

water to create a solution of known concentration.

Add a known excess of standardized HCl solution to the pCPP solution to fully protonate the

piperazine nitrogens.

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

Place the beaker containing the pCPP solution on the stir plate and immerse the pH

electrode and the tip of the burette.

Begin stirring the solution gently.

Record the initial pH of the solution.

Titrate the solution with the standardized NaOH solution, adding small, known increments

(e.g., 0.1 mL).

After each addition of NaOH, allow the pH reading to stabilize and record the pH and the

total volume of NaOH added.

Continue the titration until the pH has risen significantly, passing through the equivalence

point(s).

Plot the pH versus the volume of NaOH added to generate a titration curve.

Determine the equivalence point(s) from the inflection point(s) of the curve.

The pKa value is the pH at the half-equivalence point. For a diprotic base like piperazine, two

pKa values may be determined.

Repeat the titration at least two more times and calculate the average pKa value(s).
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Figure 2: Experimental workflow for pKa determination.

Aqueous Solubility Determination (Shake-Flask Method)
This protocol details the determination of the aqueous solubility of pCPP using the reliable

shake-flask method.

Materials:

p-Chlorophenylpiperazine (solid)

Deionized water

Vials with screw caps

Thermostatically controlled shaker or water bath

Centrifuge

Syringe filters (e.g., 0.22 µm)
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High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Volumetric flasks and pipettes

Procedure:

Add an excess amount of solid pCPP to several vials. The excess solid is crucial to ensure a

saturated solution at equilibrium.

Add a known volume of deionized water to each vial.

Securely cap the vials and place them in a thermostatically controlled shaker set to a

constant temperature (e.g., 25 °C or 37 °C).

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A

preliminary kinetic study can determine the optimal equilibration time.

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2

hours to allow the excess solid to settle.

Carefully withdraw an aliquot of the supernatant.

Immediately filter the aliquot through a syringe filter into a clean vial to remove any

undissolved solid particles.

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the

linear range of the analytical method.

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method

to determine the concentration of pCPP.

Calculate the solubility of pCPP in mg/mL or mol/L.

Perform the determination in triplicate and report the mean solubility and standard deviation.

LogP Determination (HPLC Method)
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This protocol describes the determination of the octanol-water partition coefficient (LogP) of

pCPP using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Materials:

p-Chlorophenylpiperazine

A series of standard compounds with known LogP values

HPLC system with a UV detector

Reversed-phase HPLC column (e.g., C18)

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

Octanol

Water (HPLC grade)

Procedure:

Prepare stock solutions of pCPP and the standard compounds in the mobile phase.

Prepare a series of mobile phase compositions with varying organic modifier concentrations.

Saturate the octanol with water and the water with octanol by vigorous mixing followed by

separation.

For each standard compound and for pCPP, inject a sample onto the HPLC column and

record the retention time (t_R).

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

Plot a calibration curve of log k versus the known LogP values for the standard compounds.

From the calibration curve, determine the LogP of pCPP from its measured log k value.
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Alternatively, the shake-flask method can be used for direct measurement. In this method, a

solution of pCPP in octanol-saturated water is shaken with water-saturated octanol. The

concentration of pCPP in each phase is then determined after separation, and the LogP is

calculated as the logarithm of the ratio of the concentration in the octanol phase to the

concentration in the aqueous phase.

Mechanism of Action and Signaling Pathway
p-Chlorophenylpiperazine is known to exert its effects primarily through interaction with the

serotonergic system. It acts as a non-selective serotonin receptor agonist. The primary

signaling pathways activated by serotonin receptors, particularly the 5-HT2 family which are G-

protein coupled receptors (GPCRs), involve the activation of phospholipase C.

Upon binding of an agonist like pCPP to a Gq/11-coupled serotonin receptor (e.g., 5-HT2A or

5-HT2C), the alpha subunit of the G-protein dissociates and activates phospholipase C (PLC).

PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second

messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the

cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of

intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG

activate protein kinase C (PKC), which in turn phosphorylates various downstream target

proteins, leading to a cellular response.
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Figure 3: Serotonergic signaling pathway activated by pCPP.
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To cite this document: BenchChem. [A Technical Guide to the Physicochemical
Characteristics of p-Chlorophenylpiperazine (pCPP)]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b178656#physicochemical-
characteristics-of-p-chlorophenylpiperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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